molecular formula C9H4ClF4N B1350556 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile CAS No. 261763-15-9

3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile

Cat. No. B1350556
M. Wt: 237.58 g/mol
InChI Key: VUHAOUHLFDSYEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile (CFTPAN) is a versatile chemical compound that is widely used in the laboratory for a variety of applications. It is a chlorinated fluoroalkylphenylacetonitrile that has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a starting material for the synthesis of other compounds. CFTPAN is also used in the production of pharmaceuticals, agrochemicals, and other products.

Scientific Research Applications

  • Organic Synthesis

    • Application : 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is used as an important intermediate in organic synthesis .
    • Method : The compound is typically prepared through a fluorination reaction on pyridine . Specifically, reagents like trifluoromethyl bromide or trifluoromethyl boron fluoride can react with 2-fluoro-5-chloropyridine under appropriate conditions to yield the target product .
    • Results : The reaction yields 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine .
  • Fungicide Development

    • Application : Trifluoromethyl-substituted pyridine derivatives, which are structurally similar to your compound, have been found to exhibit higher fungicidal activity than chlorine and other derivatives .
    • Method : The compound 2,3,5-DCTF, which contains a trifluoromethyl group, is used as a building block for the synthesis of fluazinam .
    • Results : The resulting compound, fluazinam, has been found to exhibit potent fungicidal activity .
  • Fluorinated Building Block
    • Application : 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine, a halogenated pyridine derivative, is a fluorinated building block .
    • Method : It participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine .
    • Results : The reaction yields 2,3-difluoro-5-(trifluoromethyl)pyridine .

properties

IUPAC Name

2-[3-chloro-2-fluoro-5-(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF4N/c10-7-4-6(9(12,13)14)3-5(1-2-15)8(7)11/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHAOUHLFDSYEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CC#N)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378703
Record name 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile

CAS RN

261763-15-9
Record name 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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